1-Chloro-4-(3,4-dimethylphenyl)phthalazine
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Description
1-Chloro-4-(3,4-dimethylphenyl)phthalazine (CDMPP) is a chlorinated aromatic compound that has been studied for its potential uses in a variety of scientific research applications. CDMPP is a member of a class of compounds known as phthalazines, which are commonly used in the synthesis of pharmaceuticals and other compounds. CDMPP has been studied for its potential as an intermediate in the synthesis of various compounds, as well as its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Anti-Inflammatory Properties
- Some derivatives of 1-Chloro-4-(3,4-dimethylphenyl)phthalazine have been synthesized and tested for anti-inflammatory activities. Certain compounds exhibited activity comparable to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Applications in Polymer Chemistry
- Novel poly(arylene ether amides) containing the phthalazinone moiety with high inherent viscosities have been prepared. These polymers are highly soluble in various solvents and exhibit high glass-transition temperatures, indicating potential applications in materials science (Cheng et al., 2002).
Anticancer Activities
- Research has shown that 1-Chloro-4-(3,4-dimethylphenyl)phthalazine derivatives possess potential anticancer activities. Specific compounds have demonstrated higher activity than cisplatin, a commonly used chemotherapy drug, against certain cancer cell lines (Li et al., 2006).
Phthalazinone-Based Aromatic Polyamides
- Aromatic polyamides derived from phthalazinone show promise in materials science due to their solubility in various organic solvents and high thermal stability. These properties suggest applications in high-performance materials (Peng, 2005).
Potential in Phosphodiesterase Inhibition
- Certain 1-Chloro-4-(3,4-dimethylphenyl)phthalazine derivatives have been evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), showing potential in the development of novel inhibitors (Watanabe et al., 1998).
Degradation and Environmental Impact Studies
- Research has been conducted on the degradation of 4-Chloro-3,5-dimethylphenol, a related compound, in water treatment processes. This research is crucial in understanding the environmental impact and removal methods for such compounds (Li et al., 2020).
properties
IUPAC Name |
1-chloro-4-(3,4-dimethylphenyl)phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXXMBDNZTEND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423299 |
Source
|
Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3,4-dimethylphenyl)phthalazine | |
CAS RN |
129842-38-2 |
Source
|
Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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